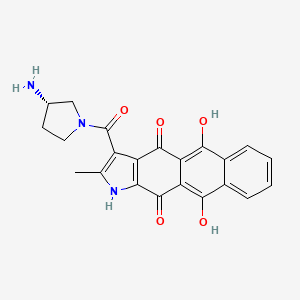
Antibacterial agent 96
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibacterial Agent 96 is a synthetic compound known for its potent antibacterial properties. It has been widely studied for its effectiveness against a broad spectrum of bacterial pathogens, including multi-drug resistant strains. This compound is particularly valued for its ability to disrupt bacterial cell walls and inhibit essential bacterial enzymes, making it a crucial tool in the fight against bacterial infections.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 96 typically involves a multi-step process. The initial step often includes the formation of a core structure through a condensation reaction between a primary amine and a carboxylic acid derivative. This is followed by various functional group modifications to enhance the antibacterial activity. Common reagents used in these reactions include thionyl chloride, sodium hydroxide, and various organic solvents. The reaction conditions usually require controlled temperatures ranging from 0°C to 100°C and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove impurities. The final product is then formulated into various dosage forms, including tablets, capsules, and topical solutions.
Analyse Chemischer Reaktionen
Types of Reactions: Antibacterial Agent 96 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and inert atmospheres.
Substitution: Catalysts like palladium on carbon, specific solvents, and temperature control.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Antibacterial Agent 96 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in microbiological studies to understand bacterial resistance mechanisms and develop new antibacterial strategies.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by multi-drug resistant strains.
Industry: Utilized in the formulation of antibacterial coatings and materials to prevent bacterial contamination.
Wirkmechanismus
The mechanism of action of Antibacterial Agent 96 involves several key steps:
Disruption of Bacterial Cell Walls: The compound binds to essential enzymes involved in cell wall synthesis, leading to cell lysis and death.
Inhibition of Enzymatic Activity: It targets bacterial enzymes critical for DNA replication and protein synthesis, thereby inhibiting bacterial growth and proliferation.
Generation of Reactive Oxygen Species (ROS): The compound induces the production of ROS, which cause oxidative damage to bacterial cells.
Molecular Targets and Pathways: The primary molecular targets include bacterial cell wall precursors and enzymes such as DNA gyrase and RNA polymerase. The pathways involved are those related to cell wall synthesis, DNA replication, and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Antibacterial Agent 96 is unique in its broad-spectrum activity and effectiveness against multi-drug resistant bacteria. Similar compounds include:
Penicillin: Effective against a narrower range of bacteria and susceptible to resistance mechanisms.
Ciprofloxacin: A broad-spectrum antibiotic but with different molecular targets and mechanisms of action.
Vancomycin: Primarily used for Gram-positive infections and less effective against Gram-negative bacteria.
In comparison, this compound offers a more versatile and potent option for combating bacterial infections, particularly those resistant to other antibiotics.
Eigenschaften
Molekularformel |
C18H15Cl2NO2 |
|---|---|
Molekulargewicht |
348.2 g/mol |
IUPAC-Name |
4-[(3,4-dichlorophenyl)methoxy]-6-methoxy-2-methylquinoline |
InChI |
InChI=1S/C18H15Cl2NO2/c1-11-7-18(14-9-13(22-2)4-6-17(14)21-11)23-10-12-3-5-15(19)16(20)8-12/h3-9H,10H2,1-2H3 |
InChI-Schlüssel |
LNOPPGNOTHHPQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)OCC3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15141714.png)
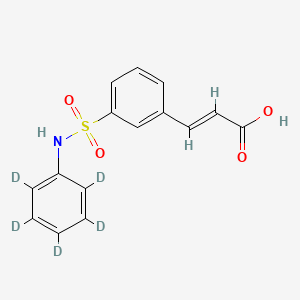
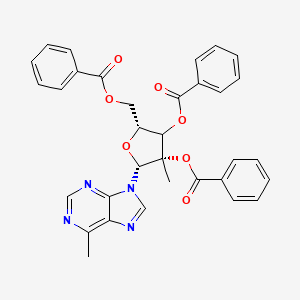
![propan-2-yl (2S)-2-[[[(2S,3S,4R,5S)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B15141755.png)

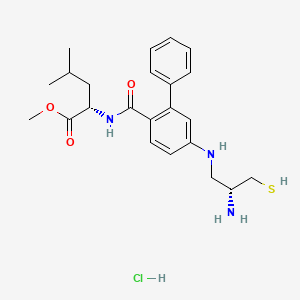
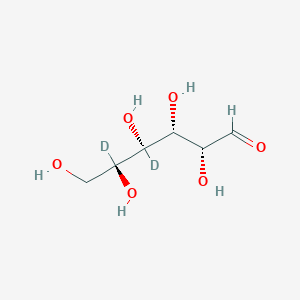




![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B15141798.png)
